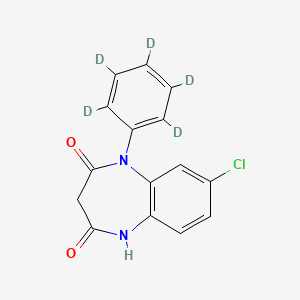

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

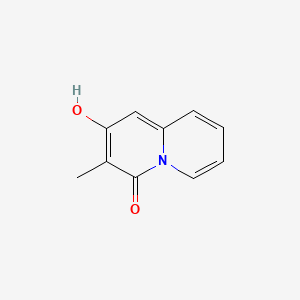

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione, also known as [2H5]-Clobazam, is a deuterated analog of clobazam, a benzodiazepine derivative that is used as an anticonvulsant and anxiolytic drug. Deuterated drugs have been gaining attention in recent years due to their potential to enhance drug efficacy, reduce toxicity, and improve pharmacokinetic properties.

Mechanism of Action

The mechanism of action of [2H5]-Clobazam is similar to that of clobazam. Clobazam acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in the suppression of neuronal activity, leading to anxiolytic and anticonvulsant effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of [2H5]-Clobazam are similar to those of clobazam. It has been shown to have anxiolytic and anticonvulsant effects in animal models and in clinical studies. [2H5]-Clobazam has also been reported to have sedative effects, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

The use of deuterated drugs such as [2H5]-Clobazam in lab experiments has several advantages. Deuterated drugs can be easily distinguished from non-deuterated drugs using mass spectrometry, allowing for accurate measurement of drug concentrations in biological samples. Deuterated drugs can also be used to study drug metabolism and pharmacokinetics. However, the use of deuterated drugs may be limited by their availability and cost.

Future Directions

There are several potential future directions for the use of [2H5]-Clobazam in scientific research. One area of interest is the investigation of the pharmacokinetics and pharmacodynamics of clobazam in pediatric patients. Another potential application is the use of [2H5]-Clobazam in drug-drug interaction studies to determine its potential for interactions with other drugs. Additionally, the use of deuterated drugs in drug discovery and development is an emerging field that may lead to the development of new and more effective drugs.

Synthesis Methods

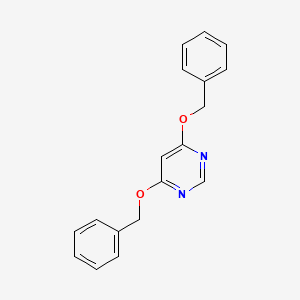

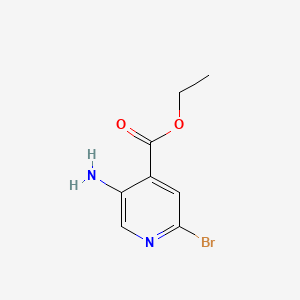

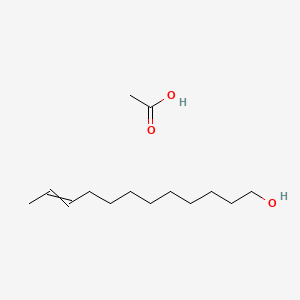

The synthesis of [2H5]-Clobazam involves the use of deuterated reagents and solvents to replace some of the hydrogen atoms with deuterium atoms. The most common method for the synthesis of [2H5]-Clobazam is the deuterium exchange method, which involves the reaction of clobazam with deuterated reagents such as deuterated hydrochloric acid (DCl) or deuterated water (D2O). The deuterium atoms replace some of the hydrogen atoms in the molecule, resulting in the formation of [2H5]-Clobazam.

Scientific Research Applications

[2H5]-Clobazam has been used in scientific research to study the pharmacokinetics and pharmacodynamics of clobazam. Deuterated drugs are useful tools in drug metabolism and pharmacokinetic studies as they can be easily distinguished from non-deuterated drugs using mass spectrometry. [2H5]-Clobazam has also been used in clinical studies to investigate the effects of clobazam on the central nervous system and to determine its therapeutic potential in the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVVRIFVKKTJK-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747548 |

Source

|

| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |

CAS RN |

129973-75-7 |

Source

|

| Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)